

# Co-deposition Technique for Cesium Antimonide Cathodes: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cesium antimonide

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This document provides detailed application notes and experimental protocols for the fabrication of **cesium antimonide** ( $\text{Cs}_3\text{Sb}$ ) photocathodes using the co-deposition technique. This method, involving the simultaneous evaporation of cesium (Cs) and antimony (Sb), is favored for producing smoother and more uniform films compared to sequential deposition, which can lead to higher quantum efficiency (QE) and lower mean transverse energy (MTE), critical parameters for high-brightness electron sources.

## Principle of Co-deposition

Co-deposition involves the simultaneous exposure of a heated substrate to fluxes of both cesium and antimony. The stoichiometry of the resulting  $\text{Cs}_3\text{Sb}$  film is critically dependent on the ratio of the incident fluxes and the substrate temperature. The substrate temperature influences the sticking coefficients and surface mobility of the adatoms, thereby affecting the crystalline quality and morphology of the film. Real-time monitoring of quantum efficiency (QE) is often employed to control the growth process and determine the optimal endpoint.

## Experimental Setup and Components

A typical ultra-high vacuum (UHV) system for the co-deposition of  $\text{Cs}_3\text{Sb}$  photocathodes consists of the following components:

- UHV Deposition Chamber: With a base pressure in the range of  $10^{-10}$  Torr or lower to minimize contamination.
- Substrate Holder with Heating Capability: Capable of reaching and maintaining stable temperatures up to 200°C.
- Cesium Source: Typically an effusive cell or a dispenser source.
- Antimony Source: An effusive cell or an electron-beam evaporator.
- Quartz Crystal Microbalance (QCM): To monitor the deposition rates of Cs and Sb independently.
- In-situ Characterization Tools:
  - Quantum Efficiency (QE) Measurement System: A light source (e.g., laser or monochromated lamp) and a picoammeter to measure the photocurrent.
  - Reflection High-Energy Electron Diffraction (RHEED): To monitor the crystallinity and surface morphology of the film during growth.
  - X-ray Photoelectron Spectroscopy (XPS): For chemical composition analysis.

## Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on the co-deposition of Cs<sub>3</sub>Sb photocathodes on different substrates.

| Parameter                                  | Value   | Substrate(s)  | Reference(s) |
|--|---|---|--------------|
| Substrate Temperature                      | 70 - 100°C  | Si(100), 3C-SiC(100), Al <sub>2</sub> O <sub>3</sub> , TiO <sub>2</sub> | [1][2]       |
| Cesium (Cs) Flux                           | $0.9 - 1.3 \times 10^{13}$ atoms/cm <sup>2</sup> /s | 3C-SiC(100), Al <sub>2</sub> O <sub>3</sub> , TiO <sub>2</sub>          | [1][2]       |
| Antimony (Sb) Flux                         | $2 - 3 \times 10^{12}$ atoms/cm <sup>2</sup> /s     | 3C-SiC(100), Al <sub>2</sub> O <sub>3</sub> , TiO <sub>2</sub>          | [1][2]       |
| Total Sb Thickness                         | ~15 nm  | 3C-SiC(100), Al <sub>2</sub> O <sub>3</sub> , TiO <sub>2</sub>          | [2]          |
| Resulting Quantum Efficiency (QE) @ 530 nm | 3% - 7% (as-grown)                                  | 3C-SiC(100)   | [1][2]       |
| Resulting Quantum Efficiency (QE) @ 530 nm | > 1% (for < 10 nm thick films)                      | Graphene/4H-SiC   | [3]          |

Table 1: Co-deposition Parameters and Resulting Quantum Efficiency.

| Characterization Technique | Observation  | Substrate(s)   | Reference(s) |
|----------------------------|--|--|--------------|
| RHEED                      | Ordered domains with in-plane and out-of-plane preferential ordering. Smooth, fiber-textured films.        | Graphene/4H-SiC, 3C-SiC  | [3]          |
| XRD                        | Observation of crystal structure and ordered domains.  | Graphene/4H-SiC, 3C-SiC  | [3]          |
| XRR                        | Estimation of film thickness and roughness.  | Graphene/4H-SiC  | [3]          |
| STM                        | Surface morphology shows larger island sizes and reduced roughness on 3C-SiC compared to other substrates. | 3C-SiC(100), Al <sub>2</sub> O <sub>3</sub> , TiO <sub>2</sub> , Si(100) | [1][4]       |

Table 2: Film Characterization Data.

## Experimental Protocols

### Substrate Preparation Protocol

Proper substrate preparation is crucial for achieving high-quality Cs<sub>3</sub>Sb films.

- Degreasing: Sonicate the substrate sequentially in acetone and methanol for 15 minutes each.
- Rinsing: Thoroughly rinse the substrate with deionized (DI) water.
- Drying: Dry the substrate with high-purity nitrogen gas.

- In-situ Annealing: After introduction into the UHV chamber, degas the substrate by heating it to 550°C for approximately 6 hours.[2]

## Co-deposition Protocol for Cs<sub>3</sub>Sb on 3C-SiC(100)

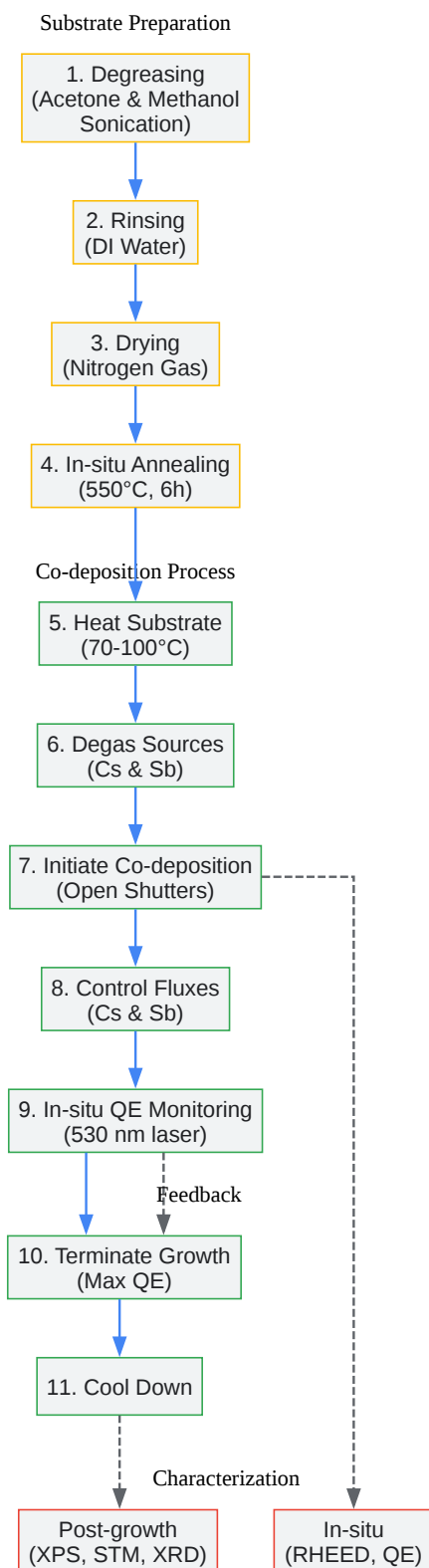
This protocol is based on parameters reported to yield high quantum efficiency and good surface morphology.[1][2]

- System Preparation: Ensure the UHV chamber has reached a base pressure of at least  $2 \times 10^{-10}$  Torr.[3]
- Substrate Heating: Heat the prepared 3C-SiC(100) substrate to a constant temperature of 70°C.[2]
- Source Degassing: Degas the Cs and Sb sources at a temperature slightly above their operating temperatures until the chamber pressure stabilizes.
- Initiate Co-deposition: Simultaneously open the shutters of the Cs and Sb sources to begin deposition onto the substrate.
- Flux Control:
  - Set the Cs flux to approximately  $0.9 - 1.3 \times 10^{13}$  atoms/cm<sup>2</sup>/s.
  - Set the Sb flux to approximately  $2 - 3 \times 10^{12}$  atoms/cm<sup>2</sup>/s.
- In-situ Monitoring:
  - Continuously monitor the photocurrent generated by illuminating the growing film with a 530 nm laser.
  - Tune the Sb flux during growth to maximize the QE.[2]
  - If available, use RHEED to monitor the film's crystal structure in real-time.
- Termination of Growth: Close the shutters of both sources when the QE reaches a maximum and begins to plateau or decrease. This typically occurs at a total deposited Sb thickness of around 15 nm.[2]

- **Cool Down:** Allow the substrate to cool down to room temperature under UHV conditions.
- **Post-growth Characterization:** Perform post-growth characterization such as XPS for chemical analysis and STM for surface morphology studies.

## Visualizations

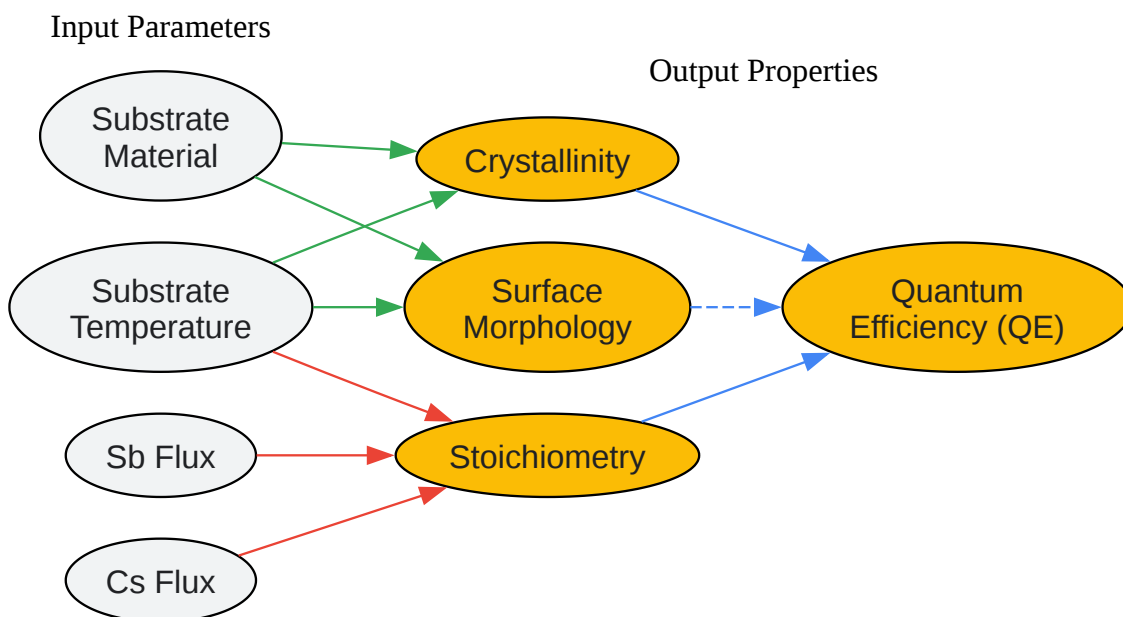
### Experimental Workflow for Cs<sub>3</sub>Sb Co-deposition



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Co-deposition workflow for Cs<sub>3</sub>Sb photocathodes.

## Logical Relationship of Deposition Parameters



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Interdependencies of co-deposition parameters and film properties.

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## References

- 1. [pubs.aip.org](https://pubs.aip.org) [[pubs.aip.org](https://pubs.aip.org)]
- 2. [pubs.aip.org](https://pubs.aip.org) [[pubs.aip.org](https://pubs.aip.org)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. [pubs.aip.org](https://pubs.aip.org) [[pubs.aip.org](https://pubs.aip.org)]



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